molecular formula C15H11F3N2O B15173570 (3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one CAS No. 919997-52-7

(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one

Cat. No.: B15173570
CAS No.: 919997-52-7
M. Wt: 292.26 g/mol
InChI Key: NMPKVQLUWDJKSG-UHFFFAOYSA-N
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Description

(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, phenyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one typically involves the condensation of a trifluoromethyl ketone with an aromatic amine and a pyridine derivative. One common method includes the following steps:

    Condensation Reaction: The reaction between 4,4,4-trifluoro-1-phenyl-1,3-butanedione and 2-aminopyridine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the imine and pyridine groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-3-yl)butan-1-one: Similar structure but with the pyridine group at a different position.

    (3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-4-yl)butan-1-one: Another positional isomer with the pyridine group at the 4-position.

Uniqueness

(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts distinct electronic properties that can enhance the compound’s stability and interactions with biological targets.

Properties

CAS No.

919997-52-7

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

4,4,4-trifluoro-3-phenylimino-1-pyridin-2-ylbutan-1-one

InChI

InChI=1S/C15H11F3N2O/c16-15(17,18)14(20-11-6-2-1-3-7-11)10-13(21)12-8-4-5-9-19-12/h1-9H,10H2

InChI Key

NMPKVQLUWDJKSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(CC(=O)C2=CC=CC=N2)C(F)(F)F

Origin of Product

United States

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